![molecular formula C16H15NO4 B2393271 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 553629-18-8](/img/structure/B2393271.png)
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. The compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide have been studied in various animal models. The compound has been found to reduce inflammation, pain, and fever. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in lab experiments is its ability to inhibit inflammation, pain, and fever. This makes it a valuable tool for studying the inflammatory response and its role in various diseases. However, one limitation of using the compound is its potential toxicity, which can affect the accuracy of the results obtained.
Future Directions
There are several future directions for research on 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. One potential avenue is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective anti-inflammatory drugs. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce its toxicity, making it a safer and more effective drug candidate.
Synthesis Methods
The synthesis method of 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide involves the reaction of 2-hydroxybenzaldehyde and 4-methoxyaniline with acetic anhydride in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-6-13(7-9-14)17-16(19)11-21-15-5-3-2-4-12(15)10-18/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSMBMZPBKEJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.